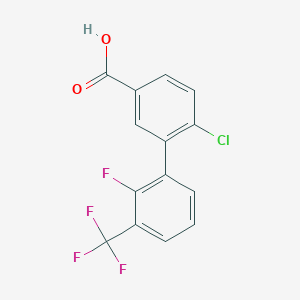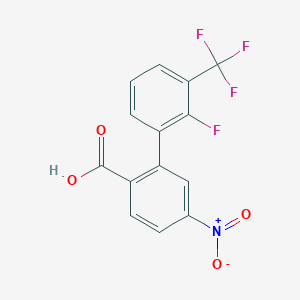
5-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid, or 5-Fluoro-2-(4-F-3-TFPB) for short, is a potent synthetic compound that is commonly used in scientific research. With its unique structure and properties, 5-Fluoro-2-(4-F-3-TFPB) has become a popular choice for researchers in a wide range of scientific fields.
科学研究应用
5-Fluoro-2-(4-F-3-TFPB) has been found to have a wide range of applications in scientific research. It has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of environmental toxins on the body, as well as to investigate the mechanisms of action of various environmental toxins. In addition, 5-Fluoro-2-(4-F-3-TFPB) has been used to investigate the effects of various hormones on the body, as well as to investigate the mechanisms of action of various hormones.
作用机制
The mechanism of action of 5-Fluoro-2-(4-F-3-TFPB) is not yet fully understood. However, it is believed that the compound acts as an agonist at certain receptors in the body, which can then lead to various biochemical and physiological effects. For example, it has been found to act as an agonist at the 5-HT2A serotonin receptor, which can lead to an increase in serotonin levels in the brain. It has also been found to act as an agonist at the GABAA receptor, which can lead to an increase in the levels of the neurotransmitter gamma-aminobutyric acid in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(4-F-3-TFPB) depend on the concentration and duration of exposure. At low concentrations, it has been found to have a calming effect on the body, as well as to reduce anxiety and stress. At higher concentrations, it has been found to have a stimulating effect on the body, as well as to increase alertness and focus. It has also been found to have an analgesic effect, as well as to reduce pain and inflammation.
实验室实验的优点和局限性
The advantages of using 5-Fluoro-2-(4-F-3-TFPB) in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it has been found to be relatively stable and non-toxic, making it safe to use in experiments. The main limitation of using 5-Fluoro-2-(4-F-3-TFPB) is its lack of specificity, as it can bind to multiple receptors in the body, leading to unpredictable effects.
未来方向
The potential future directions for 5-Fluoro-2-(4-F-3-TFPB) research include further investigations into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted into its effects on various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, further research could be conducted into its effects on the environment, as well as its potential as an environmental pollutant.
合成方法
5-Fluoro-2-(4-F-3-TFPB) is synthesized through a process known as the Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid to join two molecules together. The first molecule is 4-fluoro-3-trifluoromethylphenylboronic acid, while the second is 5-fluorobenzoic acid. The two molecules are combined in a solvent, such as dimethylformamide, and the reaction is carried out at a temperature of 80°C for several hours. This process produces the desired 5-Fluoro-2-(4-F-3-TFPB) compound.
属性
IUPAC Name |
5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-8-2-3-9(10(6-8)13(20)21)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFOCWKQLLDJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691849 |
Source


|
| Record name | 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-39-7 |
Source


|
| Record name | 4,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














